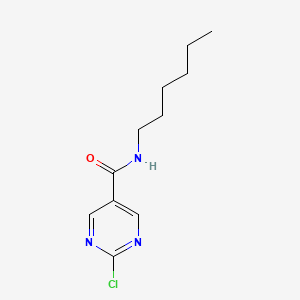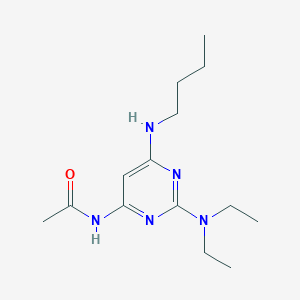
N-methyl-6-morpholinopyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-6-morpholinopyridazin-3-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the pyridazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-6-morpholinopyridazin-3-amine typically involves the N-methylation of 6-morpholinopyridazin-3-amine. One efficient method for N-methylation is the use of formalin as a methylating agent and sodium triacetoxyborohydride as a reducing agent under solvent-free ball milling conditions . This method is advantageous due to its high yield and environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-6-morpholinopyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-6-morpholinopyridazin-3-one, while reduction may yield this compound derivatives with reduced functional groups.
Applications De Recherche Scientifique
N-methyl-6-morpholinopyridazin-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-methyl-6-morpholinopyridazin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-morpholinopyridazin-3-amine: This compound is similar but lacks the N-methyl group.
N-methyl-6-piperidinopyridazin-3-amine: This compound has a piperidine ring instead of a morpholine ring.
Uniqueness
N-methyl-6-morpholinopyridazin-3-amine is unique due to its specific structure, which combines a morpholine ring with a pyridazine ring and an N-methyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
61472-02-4 |
|---|---|
Formule moléculaire |
C9H14N4O |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
N-methyl-6-morpholin-4-ylpyridazin-3-amine |
InChI |
InChI=1S/C9H14N4O/c1-10-8-2-3-9(12-11-8)13-4-6-14-7-5-13/h2-3H,4-7H2,1H3,(H,10,11) |
Clé InChI |
BXQYLEKFTGOWFL-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NN=C(C=C1)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


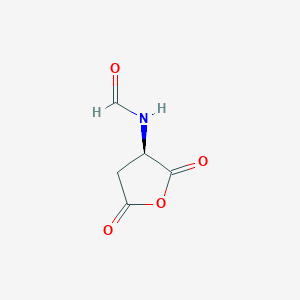
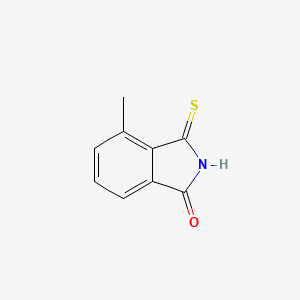
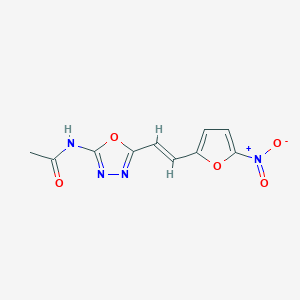
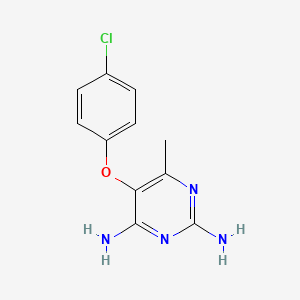


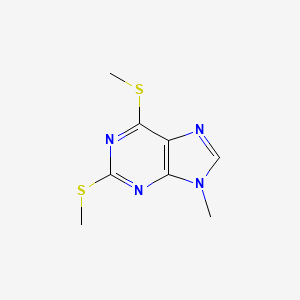
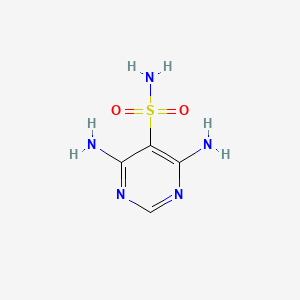
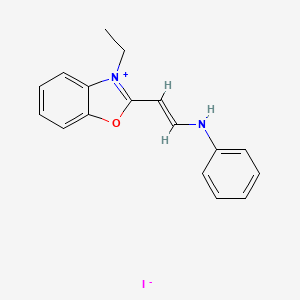
![tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B12919972.png)
